molecular formula C14H25NO3 B2834574 Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate CAS No. 1783632-46-1

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate

Cat. No.: B2834574
CAS No.: 1783632-46-1
M. Wt: 255.358
InChI Key: CHJICAYFYRKOHL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a (1-hydroxycyclopropyl)methyl substituent. Such derivatives are pivotal intermediates in medicinal chemistry and drug discovery, often serving as precursors for bioactive molecules. The Boc group enhances solubility and stability during synthetic workflows, while the hydroxylated cyclopropane moiety introduces unique steric and electronic properties. Structural characterization likely employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography, with SHELX programs frequently used for crystallographic refinement .

Properties

IUPAC Name

tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-11(5-9-15)10-14(17)6-7-14/h11,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJICAYFYRKOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxycyclopropylmethyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopropyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent effects, synthetic yields, purity, and spectral properties.

Substituent Diversity and Functional Implications

  • This contrasts with: Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b): A linear 4-methylpentyl chain confers hydrophobicity and flexibility, favoring lipid membrane penetration . Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate: The pyridinyl group adds aromaticity, enabling π-π stacking interactions critical for target binding in drug design . tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A shorter hydroxyalkyl chain improves aqueous solubility compared to cyclopropane-containing analogs .

Spectral Characteristics

Key NMR differences highlight substituent effects:

  • Target Compound : Cyclopropane protons resonate at δ 0.8–1.2 ppm (distinctive coupling patterns), with the hydroxyl proton at δ ~1.5–2.5 ppm (broad, depending on exchange rate).
  • Compound 3b : Methylpentyl protons show peaks at δ 0.88 (t, 3H) and δ 1.20–1.40 (m, 8H) for CH₂ groups .
  • Pyridinyl Derivative : Aromatic protons appear at δ 7.1–8.5 ppm , with a hydroxyl proton at δ ~5.0 ppm .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Yield Purity Key Spectral Features (¹H NMR)
Target Compound (1-hydroxycyclopropyl)methyl C₁₄H₂₃NO₃ 265.34 N/A N/A Cyclopropane: δ 0.8–1.2; OH: δ ~1.5–2.5
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl C₁₆H₂₉NO₂ 275.41 86% N/A δ 0.88 (t, 3H); δ 1.20–1.40 (m, 8H)
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate hydroxy(pyridin-2-yl)methyl C₁₇H₂₄N₂O₃ 304.39 N/A 95% Aromatic: δ 7.1–8.5; OH: δ ~5.0
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl C₁₃H₂₅NO₃ 243.34 N/A N/A CH₂OH: δ ~3.6 (t); OH: δ ~1.8

Biological Activity

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate, also known by its CAS number 1374567-84-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • Purity : >96%

Research indicates that this compound exhibits several pharmacological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. Notably, it has been studied for its effects on amyloid beta peptide (Aβ) aggregation and acetylcholinesterase inhibition.

Inhibitory Effects on Enzymes

  • Acetylcholinesterase Inhibition : This compound has demonstrated potential as an acetylcholinesterase inhibitor, which is critical in the treatment of Alzheimer's disease. In vitro studies have shown that it can reduce the activity of this enzyme, thereby increasing acetylcholine levels in the brain and potentially improving cognitive functions .
  • Amyloid Beta Aggregation : The compound has also been reported to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer’s disease. In a study, it exhibited an 85% inhibition of Aβ aggregation at a concentration of 100 µM .

Case Study: Neuroprotective Effects

A significant study explored the neuroprotective effects of this compound on astrocytes exposed to Aβ1-42. The findings revealed:

  • Cell Viability : When astrocytes were treated with Aβ1-42 alone, there was a marked decrease in cell viability (43.78 ± 7.17%). However, co-treatment with the compound improved cell viability to 62.98 ± 4.92%, indicating a protective effect against Aβ-induced toxicity .
  • Inflammatory Response Modulation : The compound reduced levels of TNF-α and other inflammatory markers, suggesting its role in modulating neuroinflammation associated with Aβ toxicity .

Comparative Analysis of Biological Activities

Activity TypeMechanismObserved Effect
Acetylcholinesterase InhibitionCompetitive inhibitionIncreased acetylcholine levels
Amyloid Beta AggregationDirect inhibition of peptide aggregation85% inhibition at 100 µM
Neuroprotection in AstrocytesReduction of inflammatory cytokinesImproved cell viability

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